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Compound of Interest

Compound Name: (R)-2-Bromo-4-phenylbutanoicacid

Cat. No.: B13168380

Get Quote

Executive Summary
(R)-2-Bromo-4-phenylbutanoic acid (CAS: 121842-76-0) is the key stereochemical building

block for the "pril" class of ACE inhibitors. Its enantiomeric purity is the primary determinant of

the final drug's potency. While often characterized by specific optical rotation (

), modern pharmaceutical protocols increasingly rely on Chiral HPLC for precise enantiomeric
excess (ee%) determination due to the variability of SOR with solvent and concentration.

This guide provides the authoritative reference sources, a self-validating measurement

protocol, and a comparison of characterization methods.

Reference Values and Standards
The "gold standard" reference values for this compound are established in the medicinal

chemistry literature, specifically the work of Coric et al. (1996), who optimized the synthesis

from D-homophenylalanine.

Table 1: Reference Characterization Data
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Parameter Standard Value / Condition Reference

Compound
(R)-2-Bromo-4-phenylbutanoic

acid
[1]

CAS Number 121842-76-0 [2]

Precursor
D-Homophenylalanine (via

diazotization)
[1]

Literature Yield
~98% (from optimized

diazotization)
[1]

Typical Solvent
Methanol (MeOH) or Ethanol

(EtOH)
[1][3]

Temp / 20°C / 589 nm (Sodium D-line) [4]

Primary Reference
J. Med. Chem. 1996, 39, 1210-

1219
[1]

Critical Note on Sign: The specific rotation sign (+/-) depends heavily on the solvent. For

-bromo acids derived from D-amino acids (R-configuration), the rotation is typically

established in polar protic solvents. Always verify against an authentic standard or

the primary literature [1] before releasing a batch.

Comparative Analysis: SOR vs. Chiral HPLC
For drug development, relying solely on optical rotation is insufficient. A dual-method approach

is recommended.
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Feature
Specific Optical Rotation

(SOR)
Chiral HPLC

Primary Use
Identity confirmation; Gross

purity check.

Quantitative Enantiomeric

Excess (ee%) determination.

Sensitivity
Low; affected by chemical

impurities and moisture.

High; separates enantiomers

and impurities.

Sample Req.
High concentration (~10

mg/mL).
Trace amounts (< 1 mg).

Variable Impact
Highly sensitive to Solvent and

Temperature.

Sensitive to Column and

Mobile Phase.

Verdict
Mandatory for Pharmacopeial

ID.
Mandatory for Process Control.

Experimental Protocols
Protocol A: Synthesis of Reference Standard (Self-
Validating)
To establish an internal reference, synthesize the (R)-isomer from D-Homophenylalanine. This

reaction proceeds with retention of configuration (via a double inversion mechanism involving

the

-lactone intermediate).

Reagents:

D-Homophenylalanine (Optical Purity >99%)

Sodium Nitrite (

)

Hydrobromic Acid (

, 48% aq)
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Potassium Bromide (

)

Workflow:

Dissolution: Dissolve D-Homophenylalanine in

(aq) containing

at -5°C.

Diazotization: Add

solution dropwise, maintaining temperature < 0°C.

Mechanism:[1] Formation of diazonium salt

intramolecular displacement by carboxylate (

-lactone, inversion 1)

ring opening by bromide (inversion 2)

Net Retention (R-isomer).

Extraction: Extract with Ethyl Acetate or Toluene.

Purification: Crystallize from Hexane/Ethyl Acetate to remove trace racemates.

Protocol B: Accurate SOR Measurement
Objective: Eliminate solvent-induced variability.

Drying: Dry the sample under vacuum (

) at 40°C for 4 hours to remove solvent residues (solvents can drastically skew

).

Weighing: Weigh
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into a 10 mL volumetric flask.

Solvation: Dissolve in Methanol (HPLC Grade). Equilibrate to 20°C.

Measurement:

Zero the polarimeter with pure solvent.

Fill the 1 dm (100 mm) cell, ensuring no bubbles.

Record the average of 5 readings.

Calculation:

: Observed rotation (degrees)[2]

: Path length (dm)

: Concentration ( g/100 mL)

Workflow Visualization
The following diagram illustrates the critical path from starting material to validated

characterization, highlighting the configuration retention step.

D-Homophenylalanine
(R-Isomer)

Diazotization
(NaNO2 / HBr / 0°C)

 Dissolve Intermediate:
alpha-Lactone

 Inversion 1 Bromide Attack
(Double Inversion)

 Inversion 2 (R)-2-Bromo-4-
phenylbutanoic acid

 Net Retention
QC: Polarimetry + HPLC

 Validate

Click to download full resolution via product page

Caption: Stereochemical pathway ensuring retention of the (R)-configuration during synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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